Cas no 2227886-98-6 (rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate)

Technical Introduction: rac-tert-Butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a thiazole substituent and a tert-butoxycarbonyl (Boc) protecting group. Its stereochemistry at the 3- and 4-positions, along with the hydroxyl functionality, makes it a valuable intermediate in organic synthesis, particularly for the preparation of bioactive molecules and pharmaceuticals. The Boc group enhances stability and facilitates selective deprotection under mild conditions. The thiazole moiety contributes to its utility in medicinal chemistry, often serving as a key pharmacophore. This compound is characterized by high purity and well-defined stereochemistry, ensuring reproducibility in synthetic applications. Its structural features make it suitable for further functionalization in complex molecule assembly.
rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate structure
2227886-98-6 structure
商品名:rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate
CAS番号:2227886-98-6
MF:C12H18N2O3S
メガワット:270.347921848297
CID:6395233
PubChem ID:165786584

rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate
    • 2227886-98-6
    • EN300-1634832
    • インチ: 1S/C12H18N2O3S/c1-12(2,3)17-11(16)14-6-8(9(15)7-14)10-13-4-5-18-10/h4-5,8-9,15H,6-7H2,1-3H3/t8-,9-/m1/s1
    • InChIKey: SIMPJIQXCNMMPP-RKDXNWHRSA-N
    • ほほえんだ: S1C=CN=C1[C@@H]1CN(C(=O)OC(C)(C)C)C[C@H]1O

計算された属性

  • せいみつぶんしりょう: 270.10381361g/mol
  • どういたいしつりょう: 270.10381361g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 319
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 90.9Ų

rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1634832-10.0g
rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate
2227886-98-6
10g
$6082.0 2023-06-04
Enamine
EN300-1634832-0.1g
rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate
2227886-98-6
0.1g
$1244.0 2023-06-04
Enamine
EN300-1634832-2.5g
rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate
2227886-98-6
2.5g
$2771.0 2023-06-04
Enamine
EN300-1634832-5000mg
rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate
2227886-98-6
5000mg
$2443.0 2023-09-22
Enamine
EN300-1634832-2500mg
rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate
2227886-98-6
2500mg
$1650.0 2023-09-22
Enamine
EN300-1634832-0.5g
rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate
2227886-98-6
0.5g
$1357.0 2023-06-04
Enamine
EN300-1634832-5.0g
rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate
2227886-98-6
5g
$4102.0 2023-06-04
Enamine
EN300-1634832-1.0g
rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate
2227886-98-6
1g
$1414.0 2023-06-04
Enamine
EN300-1634832-0.25g
rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate
2227886-98-6
0.25g
$1300.0 2023-06-04
Enamine
EN300-1634832-500mg
rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate
2227886-98-6
500mg
$809.0 2023-09-22

rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate 関連文献

rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylateに関する追加情報

Rac-Tert-Butyl (3R,4S)-3-Hydroxy-4-(1,3-Thiazol-2-Yl)Pyrrolidine-1-Carboxylate: A Comprehensive Overview

The compound rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate, identified by the CAS number 2227886-98-6, is a significant molecule in the field of organic chemistry and pharmacology. This compound is notable for its complex stereochemistry and unique functional groups, which make it a valuable tool in drug discovery and development. The molecule consists of a pyrrolidine ring system with a hydroxyl group at position 3 and a thiazole substituent at position 4. The tert-butyl group serves as a protecting group for the carboxylic acid moiety at position 1. These structural features contribute to its potential biological activity and make it an interesting subject for further research.

Recent studies have highlighted the importance of pyrrolidine derivatives in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. The presence of the thiazole group in this compound adds an additional layer of complexity, as thiazoles are known for their ability to participate in hydrogen bonding and π-interactions, which are critical for molecular recognition in biological systems. The stereochemistry at positions 3 and 4 (R and S configurations, respectively) is also crucial, as it determines the spatial arrangement of the molecule and its interactions with target proteins.

The synthesis of this compound involves a series of carefully designed steps to achieve the desired stereochemistry and functional groups. Key steps include the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the hydroxyl and thiazole groups. The tert-butyl group is typically introduced as a protecting group to stabilize the carboxylic acid during subsequent reactions. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and correct stereochemistry of the final product.

In terms of biological activity, this compound has shown promise in preliminary assays targeting various enzymes and receptors. For example, studies have demonstrated its potential as an inhibitor of certain serine proteases, which are implicated in inflammatory diseases and cancer. The hydroxyl group at position 3 plays a critical role in binding to the active site of these enzymes, while the thiazole group enhances selectivity by interacting with specific residues within the target protein.

The application of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed that the spatial arrangement of the hydroxyl and thiazole groups allows for optimal binding to target sites. Additionally, quantum mechanical calculations have provided insights into the electronic properties of the molecule, which are essential for predicting its reactivity in different chemical environments.

From an industrial perspective, this compound represents a valuable intermediate in drug development pipelines. Its unique combination of functional groups and stereochemistry makes it a versatile building block for constructing more complex molecules with enhanced biological activity. Furthermore, its stability under various reaction conditions ensures that it can be readily incorporated into larger synthetic schemes.

In conclusion, rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate is a compelling molecule with significant potential in both academic research and industrial applications. Its intricate structure and functional groups make it an ideal candidate for exploring novel therapeutic strategies. As research continues to uncover new insights into its properties and applications, this compound will undoubtedly play an increasingly important role in advancing our understanding of organic chemistry and pharmacology.

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